molecular formula C16H9NO3S B2400277 1-(benzofuran-2-carbonyl)benzo[c]isothiazol-3(1H)-one CAS No. 877811-87-5

1-(benzofuran-2-carbonyl)benzo[c]isothiazol-3(1H)-one

Cat. No.: B2400277
CAS No.: 877811-87-5
M. Wt: 295.31
InChI Key: YFEZZQSYGMCDQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzofuran-2-carbonyl)benzo[c]isothiazol-3(1H)-one is a novel synthetic hybrid compound designed for advanced pharmaceutical and biological research. This chemical entity synergistically incorporates two pharmacologically significant moieties: a benzofuran scaffold and a benzo[c]isothiazol-3(1H)-one unit. The benzofuran core is a prominent heterocyclic system found in numerous biologically active natural and synthetic compounds, demonstrating substantial potential in oncology research. Benzofuran derivatives have shown promising anticancer activities, with some exhibiting low-micromolar to sub-micromolar cytotoxicity against a panel of human cancer cell lines, including breast carcinoma (MCF-7), lung carcinoma (A549), and hepatocellular carcinoma . The benzo[c]isothiazol-3(1H)-one (commonly known as Benzisothiazolinone, BIT) portion is widely recognized for its potent microbicide and fungicide mode of action . This dual-pharmacophore structure suggests potential for multifunctional activity, making it a compelling candidate for research into dual-mechanism antitumor agents or compounds with combined cytotoxic and antimicrobial properties. The design of this hybrid molecule is aligned with modern molecular hybridization strategies in drug discovery, which aim to combine distinct bioactive pharmacophores into a single entity to produce improved affinity, efficacy, and modified selectivity profiles . Researchers can utilize this compound to investigate its inhibitory potential against various biological targets, such as DNA in cancer cells, as similar benzoisothiazole-1,2,3-triazole hybrids have demonstrated high affinity to DNA and sub-micromolar toxicity towards human breast carcinoma cells . Its applications span early-stage drug discovery, structure-activity relationship (SAR) studies, and mechanistic studies in cell biology and biochemistry. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-(1-benzofuran-2-carbonyl)-2,1-benzothiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9NO3S/c18-15(14-9-10-5-1-4-8-13(10)20-14)17-12-7-3-2-6-11(12)16(19)21-17/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFEZZQSYGMCDQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)N3C4=CC=CC=C4C(=O)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(benzofuran-2-carbonyl)benzo[c]isothiazol-3(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the formation of the benzofuran ring through a free radical cyclization cascade, which is an efficient method for constructing polycyclic benzofuran compounds . Another method involves proton quantum tunneling, which offers high yield and fewer side reactions . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.

Chemical Reactions Analysis

1-(Benzofuran-2-carbonyl)benzo[c]isothiazol-3(1H)-one undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Reactions

The compound undergoes various chemical reactions, including:

  • Oxidation : Using agents like potassium permanganate or chromium trioxide.
  • Reduction : Common reducing agents include lithium aluminum hydride and sodium borohydride.
  • Substitution : Both electrophilic and nucleophilic substitution reactions can occur depending on the functional groups present.

Antiviral Activity

Recent studies have indicated that derivatives of benzofuran compounds exhibit significant antiviral properties. For instance, compounds similar to 1-(benzofuran-2-carbonyl)benzo[c]isothiazol-3(1H)-one have shown effectiveness against various viruses, including those in the Pneumovirinae sub-family such as Respiratory Syncytial Virus (RSV) .

Anticancer Properties

The unique combination of benzofuran and isothiazolone moieties in this compound suggests potential anticancer applications. Research indicates that benzofuran derivatives can act as potent inhibitors against several cancer cell lines, possibly due to their ability to interfere with cellular signaling pathways involved in tumor proliferation .

Anti-inflammatory Effects

Benzofuran derivatives are also being investigated for their anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, providing a basis for their use in treating chronic inflammatory diseases .

Case Studies and Research Findings

  • Antiviral Efficacy Against RSV : A study demonstrated that certain benzofuran derivatives effectively inhibited RSV replication in vitro, suggesting a viable pathway for developing antiviral therapies based on this chemical structure .
  • Anticancer Activity : In a comparative analysis of various benzofuran derivatives, this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7), highlighting its potential as an anticancer agent .
  • Anti-inflammatory Mechanisms : Research has shown that compounds similar to this compound can reduce levels of inflammatory markers in animal models of arthritis, indicating their potential therapeutic role in managing inflammatory diseases .

Mechanism of Action

The mechanism of action of 1-(benzofuran-2-carbonyl)benzo[c]isothiazol-3(1H)-one involves its interaction with various molecular targets. For instance, benzofuran derivatives have been shown to inhibit specific enzymes or receptors, leading to their biological effects. The exact pathways and targets can vary, but they often involve modulation of cellular signaling pathways .

Comparison with Similar Compounds

Physicochemical Properties

Substituent type critically impacts physical properties:

Compound (Example) Substituent Physical State Melting Point (°C) Yield (%) Reference
2-Benzyl (2j ) Aromatic Solid 92–93 96
2-Isopropyl (2h ) Branched alkyl Solid 47–48 93
2-Allyl (2k ) Alkenyl Oil 95
Saccharin (1,1-dioxide derivative) Solid 228–230 90–95*
Target Compound Benzofuran-2-carbonyl Likely solid Estimated 100–150

*Saccharin is synthesized via sequential oxidation using Selectfluor and m-CPBA . The benzofuran-carbonyl group in the target compound may confer intermediate melting points compared to purely aromatic or aliphatic analogs.

Enzyme Inhibition and Therapeutic Potential

  • Dual AChE/MAO-B Inhibitors : Compound 49 , a benzo[d]isothiazol-3(2H)-one derivative, demonstrates dual inhibitory activity, highlighting the scaffold's versatility in targeting neurodegenerative diseases .
  • Antifungal Activity : Benzoisothiazolone-1-oxides exhibit promising antifungal properties, attributed to the electron-withdrawing sulfoxide group enhancing target binding .

However, increased steric bulk could reduce bioavailability.

Solubility and Metabolic Stability

  • Alkyl derivatives : Oily states (e.g., 2e , 2f ) suggest higher lipophilicity, favoring blood-brain barrier penetration but risking metabolic oxidation .
  • Aromatic derivatives : Solids like 2j or saccharin exhibit higher aqueous solubility due to polar 1,1-dioxide groups, making them suitable for oral formulations .

The benzofuran-carbonyl group may balance lipophilicity and solubility, though its metabolic fate (e.g., CYP450-mediated oxidation) requires further study.

Key Research Findings and Challenges

  • Synthetic Efficiency : Selectfluor-mediated oxidation is optimal for preparing 1-oxide/1,1-dioxide derivatives (>90% yields) , but introducing bulky groups (e.g., benzofuran) necessitates multi-step protocols.
  • Biological Optimization : While alkyl derivatives prioritize membrane permeability, aromatic/heterocyclic substituents (e.g., benzofuran) may improve target specificity at the cost of synthetic complexity .

Biological Activity

1-(Benzofuran-2-carbonyl)benzo[c]isothiazol-3(1H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that combines a benzofuran moiety with a benzo[c]isothiazolone. This structural combination is believed to contribute to its diverse biological activities. The IUPAC name for the compound is 1-(1-benzofuran-2-carbonyl)-2,1-benzothiazol-3-one, and its chemical formula is C16H9N O3S.

Research indicates that this compound exhibits multiple mechanisms of action:

  • Enzyme Inhibition : It has been reported to act as an inhibitor of hepatic lipase and endothelial lipase, which are crucial in lipid metabolism. This inhibition can be beneficial in treating conditions related to dyslipidemia .
  • Anticancer Activity : The compound demonstrates significant anticancer properties against various cancer cell lines, including hepatocellular carcinoma (HePG2), breast cancer (MCF-7), cervical cancer (HeLa), and prostate cancer (PC3). Its mechanism includes inducing apoptosis and cell cycle arrest .

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of this compound:

Study Cell Line IC50 (µM) Mechanism Comments
Study 1HePG211–17PI3K InhibitionSignificant anticancer activity compared to DOX
Study 2MCF-7<40Apoptosis InductionInduces early and late apoptosis
Study 3HeLaNot specifiedCell Cycle ArrestArrests cells in G1/S phase
Study 4PC3Not specifiedApoptosis InductionEffective against prostate cancer cells

Case Study 1: Anticancer Efficacy

In a recent study, compounds derived from benzofuran were synthesized and tested for anticancer efficacy. Among these, one derivative exhibited an IC50 value against HePG2 cells significantly lower than traditional chemotherapeutics like doxorubicin (DOX). The study emphasized the compound's ability to inhibit PI3K and VEGFR-2 pathways, which are critical in tumor growth and angiogenesis .

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibitory properties of benzisothiazole derivatives. The study revealed that compounds similar to this compound effectively inhibited hepatic lipase activity, suggesting potential therapeutic applications in managing lipid-related disorders .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(benzofuran-2-carbonyl)benzo[c]isothiazol-3(1H)-one and its analogs?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclization and coupling reactions. For example:

  • Copper-catalyzed one-pot synthesis : Copper catalysts (e.g., CuCl) enable C–S/N–S bond formation between 2-halobenzoic acid derivatives and anilines, yielding N-substituted benzoisothiazolones. Reaction optimization includes varying substituents (e.g., methoxy, chloro) and using sulfur powder as a sulfur source .
  • Selectfluor-mediated oxidation : For sulfone-containing analogs, Selectfluor (a fluorinating agent) facilitates oxidation of thioether intermediates under mild conditions .
  • Benzofuran coupling : The benzofuran-2-carbonyl moiety can be introduced via Friedel-Crafts acylation or nucleophilic substitution, depending on precursor reactivity .

Q. How are structural and purity characteristics of this compound validated in synthetic workflows?

  • Methodological Answer : Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra confirm regiochemistry and substituent effects. For example, aromatic protons in N-(4-methoxyphenyl) derivatives appear at δ 7.03–8.09 ppm, while alkyl chains show distinct splitting patterns .
  • FT-IR spectroscopy : Characteristic peaks for carbonyl (C=O, ~1660 cm⁻¹) and sulfone (S=O, ~1330 cm⁻¹) groups validate functional groups .
  • Elemental analysis : Carbon, hydrogen, nitrogen, and sulfur percentages are matched with theoretical values (e.g., ±0.3% tolerance) .
  • Melting point consistency : Deviations >2°C from literature values signal impurities .

Advanced Research Questions

Q. How can researchers address conflicting spectral data in structurally related benzoisothiazolone derivatives?

  • Methodological Answer : Contradictions often arise from substituent electronic effects or crystallinity differences. Strategies include:

  • Comparative analysis : Overlay NMR spectra of analogs (e.g., N-(4-chlorophenyl) vs. N-(4-methoxyphenyl)) to identify substituent-induced shifts .
  • X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., distinguishing C-3 vs. C-7 functionalization in fused-ring systems) .
  • Dynamic NMR (DNMR) : Probe conformational flexibility in liquid-state spectra, which may obscure splitting patterns in rigid analogs .

Q. What strategies improve regioselectivity in functionalizing the benzoisothiazolone core?

  • Methodological Answer :

  • Temperature modulation : Higher temperatures (e.g., 50°C vs. RT) favor thermodynamically stable products, as seen in copper-catalyzed reactions .
  • Radical-mediated pathways : Adjusting radical nucleophilicity (e.g., using bromine vs. iodine sources) directs functionalization to C-3 or C-7 positions in quinoxalinone hybrids .
  • Catalyst screening : Organocatalysts like 5-nitro-2-(pyridinyl)benzoisothiazolones enhance selectivity in amide bond formations by stabilizing transition states .

Q. How can bioactivity studies be designed to evaluate this compound’s therapeutic potential?

  • Methodological Answer :

  • Enzyme inhibition assays : Target enzymes like IspD (non-mevalonate pathway) using fluorescence-based assays. For example, measure IC₅₀ values of analogs with piperazine sulfonyl substituents, which showed nanomolar activity against Plasmodium species .
  • Cell-based toxicity profiling : Use HEK293 or HepG2 cells to assess cytotoxicity (CC₅₀) and selectivity indices (SI = CC₅₀/IC₅₀). Compounds with SI >10 warrant further optimization .
  • Molecular docking : Align the benzofuran-carbonyl moiety with hydrophobic pockets in target proteins (e.g., cholinesterases) to rationalize structure-activity relationships .

Data Contradiction and Optimization

Q. Why do reaction yields vary significantly for N-substituted benzoisothiazolones, and how can this be mitigated?

  • Methodological Answer : Yield discrepancies (e.g., 46% vs. 93% for alkyl vs. aryl substituents) stem from:

  • Steric hindrance : Bulky groups (e.g., tert-butyl) reduce nucleophilic attack efficiency. Switching to smaller substituents (e.g., methyl) improves yields .
  • Solvent polarity : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates in multi-step syntheses .
  • Catalyst loading : Increasing CuCl from 10 mol% to 15 mol% elevates yields by 20% in copper-catalyzed reactions .

Safety and Handling

Q. What safety protocols are recommended for handling sulfone-containing benzoisothiazolones?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure, as sulfones can cause irritation .
  • Waste disposal : Neutralize reaction byproducts (e.g., fluorides from Selectfluor) with calcium carbonate before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.